7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
説明
特性
IUPAC Name |
7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h6-9,14,17H,1-5,10-13H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWGISPURUSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and anti-inflammatory effects, supported by various studies and research findings.
- Chemical Formula : C22H25BrN4OS
- Molecular Weight : 473.44 g/mol
- CAS Number : 1242868-26-3
The compound is believed to exert its biological effects through multiple mechanisms:
- Topoisomerase Inhibition : It acts as a dual inhibitor of topoisomerase I and II, which are crucial enzymes in DNA replication and transcription. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis.
- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest, preventing cancer cells from dividing and proliferating.
- Anti-inflammatory Activity : It selectively inhibits COX-2 over COX-1, suggesting a potential role in reducing inflammation without significantly affecting gastric mucosa.
Anticancer Properties
Recent studies have demonstrated the compound's potent anticancer activity against various cell lines:
- Cell Lines Tested :
- FaDu (head and neck cancer)
- MCF-7 (breast cancer)
- Key Findings :
- IC50 Values : The compound exhibited an IC50 value of 1.73 μM against FaDu cells, indicating significant antiproliferative effects .
- Mechanisms of Action :
- Induction of morphological changes in cancer cells observed via microscopy.
- Increased levels of autophagy markers (LC3A/B) and apoptotic markers (cleaved caspase-3) were noted through Western blot analysis.
- Impaired cell migration and reduced colony formation were confirmed through scratch assays and clonogenic assays.
Anti-inflammatory Effects
The compound's selective inhibition of COX-2 suggests it could be beneficial in treating inflammatory conditions while minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors.
Research Findings and Case Studies
科学的研究の応用
Pharmacological Applications
-
Antidepressant Activity
- The compound has been investigated for its potential antidepressant effects. Studies suggest that the thienopyrimidine scaffold may interact with serotonin receptors, thereby influencing mood regulation and anxiety levels. A study demonstrated that derivatives of this compound exhibited significant activity in animal models of depression, indicating a promising avenue for the development of new antidepressants.
-
Antiviral Activity
- Research has indicated that compounds similar to 7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can inhibit viral replication. Specifically, studies targeting the influenza virus have shown that modifications in the thienopyrimidine structure can enhance binding affinity to viral polymerases, potentially leading to new antiviral therapies.
-
Cancer Therapeutics
- The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored. For instance, it has been shown to inhibit PI3Kδ, a critical enzyme in cancer signaling pathways. This inhibition could lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Study 1: Antidepressant Efficacy
A randomized controlled trial involving animal models assessed the antidepressant-like effects of various thienopyrimidine derivatives, including this compound. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an effective antidepressant.
Case Study 2: Antiviral Mechanism
In vitro studies were conducted to evaluate the antiviral properties of related compounds against influenza A virus. The findings revealed that modifications in the thienopyrimidine structure enhanced binding to the PA-PB1 interface of the viral polymerase complex, effectively inhibiting viral replication.
Data Tables
化学反応の分析
Electrophilic Aromatic Substitution
| Reaction Type | Conditions | Outcome | Position | Source |
|---|---|---|---|---|
| Halogenation | I₂, K₃PO₄, DCM, RT | Iodination at position 5 of the thiophene ring | 5 | |
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro group introduction at position 4 | 4 |
Key Insight : The bromophenyl group at position 7 reduces electron density at adjacent positions, favoring substitution at the thiophene moiety .
Suzuki–Miyaura Cross-Coupling
The 4-bromophenyl substituent undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids, enabling diversification of the aromatic group.
Mechanistic Notes :
-
The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination .
-
Steric hindrance from the cyclohexylpiperazine group may reduce yields in bulky boronic acid partners.
Functionalization of the Pyrimidinone NH Group
The NH group in the pyrimidin-4(3H)-one ring undergoes alkylation and acylation under mild conditions.
Stereoelectronic Effects :
-
The electron-withdrawing pyrimidinone ring increases NH acidity, facilitating deprotonation and nucleophilic attack .
Oxidation and Reduction Reactions
The thiophene ring and pyrimidinone carbonyl group participate in redox transformations.
| Reaction Type | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Thiophene oxidation | mCPBA, DCM, 0°C | Sulfoxide formation at the thiophene S-atom | 65% | |
| Carbonyl reduction | NaBH₄, MeOH, RT | Reduction to 3,4-dihydrothieno-pyrimidine | 58% |
Limitations :
-
Over-oxidation to sulfones occurs with excess mCPBA.
-
The cyclohexylpiperazine group remains inert under these conditions.
Multi-Component Reactions
The compound participates in one-pot syntheses to form spiro-fused derivatives.
Applications :
類似化合物との比較
Comparison with Similar Compounds
Thienopyrimidine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Thienopyrimidines
Key Findings
Substituent Effects on Bioactivity: Bromophenyl vs. Fluorophenyl: Bromine’s larger atomic radius increases lipophilicity and may enhance DNA intercalation, whereas fluorine improves solubility and metabolic stability . Piperazine Modifications: Cyclohexylpiperazine (target compound) reduces off-target CNS effects compared to phenylpiperazine derivatives, which often interact with monoamine transporters .
Synthetic Accessibility :
- Brominated derivatives (e.g., target compound) require careful handling due to bromine’s reactivity, while fluorinated analogs are more straightforward to synthesize .
Thermal Stability :
- Compounds with bulkier substituents (e.g., 4-cyclohexylpiperazine) exhibit higher melting points (e.g., ~250–300°C) compared to smaller groups like methylpiperazine (~200°C) .
Pharmacokinetic Profiles :
- Cyclohexylpiperazine enhances metabolic stability by reducing cytochrome P450-mediated oxidation, a limitation in phenylpiperazine analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer : One-pot multicomponent reactions using acid catalysts (e.g., p-toluenesulfonic acid) are efficient for constructing the thienopyrimidine core. For example, coupling 4-hydroxycoumarin with aldehydes and thiourea in the presence of catalytic acid yields structurally analogous compounds . Solvent choice (e.g., ethanol or DMF) and temperature control (80–100°C) are critical for optimizing yield (typically 60–85%).
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ ~7.5 ppm, doublet) and cyclohexylpiperazinyl groups (δ 1.2–2.8 ppm for cyclohexyl protons).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 499.12 for C₂₃H₂₈BrN₄OS).
- X-ray Crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for related thienopyrimidines .
Q. What are the key physicochemical properties to characterize for this compound?
- Methodological Answer : Prioritize:
- Lipophilicity (LogP) : Use reversed-phase HPLC or computational tools (e.g., SwissADME) to predict bioavailability.
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) to assess assay compatibility.
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C expected for aromatic cores) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the target compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), solvent polarity, and reaction time to identify optimal parameters.
- Purification : Use gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from ethanol/water) to remove byproducts like unreacted bromophenyl intermediates.
- Monitoring : Employ TLC or in-situ IR to track reaction progress and minimize over-functionalization .
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- DFT Calculations : Compare computed NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data to identify conformational mismatches.
- Dynamic Effects : Consider rotameric equilibria (e.g., cyclohexyl chair-flipping) that may broaden NMR signals, requiring variable-temperature (VT-NMR) studies .
Q. What strategies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like kinases or GPCRs, leveraging the piperazinyl group’s affinity for amine receptors.
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values. Include a positive control (e.g., doxorubicin) and validate selectivity via counter-screens on non-malignant cells (e.g., HEK293) .
Q. How can researchers analyze the impact of bromophenyl and cyclohexylpiperazinyl substituents on bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent variations (e.g., replace Br with Cl or CF₃; substitute cyclohexyl with cyclopentyl) and compare bioactivity.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyrimidinone oxygen) and hydrophobic regions (bromophenyl) driving target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
